Tributyl[2-(oxiran-2-YL)ethoxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[2-(oxiran-2-yl)ethoxy]stannane is an organotin compound with the molecular formula C16H34O2Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to three butyl groups and an ethoxy group containing an oxirane ring. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl[2-(oxiran-2-yl)ethoxy]stannane can be synthesized through the reaction of tributylstannyl chloride with 2-(oxiran-2-yl)ethanol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[2-(oxiran-2-yl)ethoxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tributyl[2-(oxiran-2-yl)ethoxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Wirkmechanismus
The mechanism of action of tributyl[2-(oxiran-2-yl)ethoxy]stannane involves its ability to form covalent bonds with various substrates. The tin atom can coordinate with different ligands, facilitating reactions such as coupling and substitution. The oxirane ring can undergo ring-opening reactions, making the compound highly reactive and versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylstannylthiazole: Another organotin compound with a thiazole ring.
Tributyl(1-ethoxyvinyl)tin: Contains a vinyl group instead of an oxirane ring.
Tributylstannylthiophene: Features a thiophene ring instead of an ethoxy group.
Uniqueness
Tributyl[2-(oxiran-2-yl)ethoxy]stannane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and versatility in organic synthesis. This makes it particularly useful in reactions requiring ring-opening mechanisms and in the formation of complex molecular structures .
Eigenschaften
CAS-Nummer |
61266-51-1 |
---|---|
Molekularformel |
C16H34O2Sn |
Molekulargewicht |
377.1 g/mol |
IUPAC-Name |
tributyl-[2-(oxiran-2-yl)ethoxy]stannane |
InChI |
InChI=1S/C4H7O2.3C4H9.Sn/c5-2-1-4-3-6-4;3*1-3-4-2;/h4H,1-3H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
MRISUTFQFUXHGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OCCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.